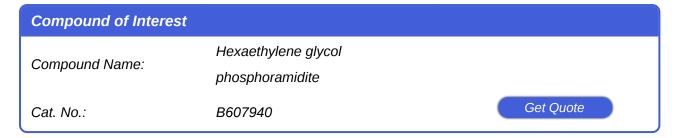




# Application Notes & Protocols: 3'-Modification of Oligonucleotides using Reverse Synthesis Phosphoramidites

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Audience: Researchers, scientists, and drug development professionals.

Introduction The modification of oligonucleotides at their 3'-terminus is crucial for a wide range of applications, from basic research to the development of therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] These modifications can enhance nuclease resistance, improve cellular uptake, enable conjugation to delivery vehicles or fluorescent labels, and modulate pharmacokinetic and pharmacodynamic properties.[2][3]

Conventional oligonucleotide synthesis proceeds in the  $3' \rightarrow 5'$  direction, which makes the introduction of 3'-modifications challenging. This standard approach requires the desired modification to be tethered to the solid support, a process that is often inefficient and limits the variety of modifications that can be introduced, especially for complex or lipophilic ligands.[4][5]

Reverse synthesis, which proceeds in the  $5' \rightarrow 3'$  direction, offers a more flexible and efficient alternative. By using nucleoside 5'-phosphoramidites, the oligonucleotide is built from the 5'-end, leaving the 3'-end available for modification in the final coupling step on the synthesizer.[6] This methodology leads to cleaner synthesis, higher coupling efficiencies for 3'-ligands, and ultimately, higher purity of the final modified oligonucleotide.[4][7] These application notes provide a detailed overview and protocols for the 3'-modification of oligonucleotides using this powerful reverse synthesis strategy.



# Advantages of Reverse (5' $\rightarrow$ 3') Synthesis for 3'-Modification

The reverse synthesis approach circumvents many of the limitations associated with conventional 3'-modification methods. Key advantages include:

- Higher Purity and Yield: Reverse synthesis often results in a cleaner crude product with a significant reduction in truncated sequences, particularly when attaching hydrophobic modifications.[4] This method can virtually eliminate N+1 impurities, which can be problematic in conventional synthesis.[7]
- Improved Coupling Efficiency: Attaching large, complex, or lipophilic molecules to a solid support for conventional synthesis is often inefficient. In reverse synthesis, these molecules are added as phosphoramidites in the final step, a solution-phase reaction that typically exhibits higher coupling efficiency.[5] Novel reverse RNA phosphoramidites have demonstrated per-step coupling efficiencies surpassing 99%.[5]
- Greater Flexibility: Any molecule that can be converted into a phosphoramidite can be readily attached to the 3'-terminus. This opens the door to a vast library of potential modifications without the need to develop custom solid supports for each one.[6]
- Faster Synthesis Cycles: The process using reverse phosphoramidites can accommodate shorter coupling cycle times (approx. 4 minutes) compared to conventional methods (approx. 10 minutes).[5]

### **Quantitative Data Summary**

The following tables summarize the performance metrics associated with reverse oligonucleotide synthesis compared to conventional methods.

Table 1: Synthesis Efficiency and Purity



| Parameter                       | Conventional<br>(3' → 5') Synthesis                              | Reverse (5' → 3')<br>Synthesis                                   | Reference(s) |
|---------------------------------|--|--|--------------|
| Per-Step Coupling<br>Efficiency | Typically 98-99%   | > 99%  | [5]          |
| Overall Yield (Tyrosine Mod.)   | Not directly compared  | Stepwise yield of 93% for oligo; 60% for final tyrosine coupling | [6]          |
| Purity (Crude Product)          | Lower, especially with bulky 3'-modifications due to truncations | Higher, cleaner product profile                                  | [4]          |
| Presence of N+1<br>Species      | Can be present   | Almost complete absence  | [5][7]       |
| Final Purity (Post-<br>HPLC)    | Variable   | Very high purity achievable                                      | [5]          |

# **Experimental Protocols**

# Protocol 1: Automated 3'-Modification via Reverse Synthesis

This protocol outlines the general steps for synthesizing a 3'-modified oligonucleotide using reverse phosphoramidites on an automated DNA/RNA synthesizer.

- 1. Materials and Reagents:
- Solid Support: A universal or reverse synthesis solid support.
- Reverse Phosphoramidites: 3'-DMT-5'-CE Nucleoside Phosphoramidites (e.g., Rev-A-n-bz, Rev-C-n-ac, Rev-G-n-ac, Rev-rU).[5]
- Modifier Phosphoramidite: The desired 3'-modification functionalized as a phosphoramidite (e.g., tyrosine, fluorescein, cholesterol).
- Standard Synthesis Reagents:



- Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)[8]
- Activator Solution (e.g., Ethylthiotetrazole)
- Capping Solutions (Cap A and Cap B)
- Oxidizing Solution (e.g., Iodine in THF/water/pyridine)[8]
- Anhydrous Acetonitrile (for phosphoramidite dilution)
- Washing Solution (Acetonitrile)
- Cleavage & Deprotection Solution: Ammonium hydroxide or a mixture like AMA (Ammonium hydroxide/40% aqueous Methylamine).[8]
- 2. Synthesis Workflow:



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Caption: Automated workflow for synthesizing 3'-modified oligonucleotides.

- 3. Detailed Procedure:
- Preparation:
  - Dissolve all reverse nucleoside and modifier phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[8]
  - Install the reagents on the automated synthesizer.



- Pack a synthesis column with the appropriate reverse solid support.
- Automated Synthesis (5' → 3' Direction):
  - Program the synthesizer with the desired oligonucleotide sequence. The synthesis will
    proceed in the reverse direction.
  - The synthesis cycle (detailed in the diagram below) is repeated for each nucleoside monomer addition.
- Addition of 3'-Modification:
  - In the final synthesis cycle, the modifier phosphoramidite is coupled to the terminal 5'hydroxyl group of the growing chain (which will become the 3'-end of the final product).
  - Ensure the coupling time is sufficient for the specific modifier, especially if it is bulky.
- · Cleavage and Deprotection:
  - After synthesis is complete, transfer the solid support to a vial.
  - Add the cleavage/deprotection solution (e.g., AMA).
  - Incubate at the recommended temperature and time (e.g., 10 minutes at 65°C for AMA) to cleave the oligonucleotide from the support and remove base-protecting groups.[8]
  - Evaporate the solution to dryness in a vacuum concentrator.

## **Protocol 2: Purification and Analysis**

- 1. Purification by Reverse-Phase HPLC (RP-HPLC):
- Principle: RP-HPLC separates oligonucleotides based on hydrophobicity. It is highly effective
  for purifying modified oligonucleotides, as the modification often imparts significant
  hydrophobicity, allowing for excellent separation from truncated, failure sequences.[9]
- Procedure:

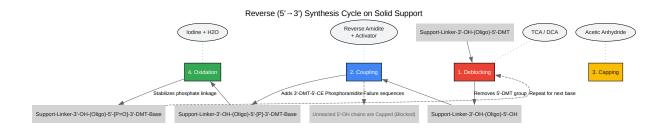


- Resuspend the dried, crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA or water).
- Inject the sample onto an RP-HPLC system equipped with a suitable column (e.g., C18).
- Elute the oligonucleotide using a gradient of a low-ionic-strength buffer (e.g., 0.1 M TEAA)
   and an organic solvent (e.g., acetonitrile).
- Monitor the elution profile by UV absorbance (typically at 260 nm).
- Collect the fractions corresponding to the main product peak.
- Combine the pure fractions and evaporate the solvent.
- 2. Quality Control and Analysis:
- Method: The purity and identity of the final product should be confirmed by methods such as analytical HPLC, Polyacrylamide Gel Electrophoresis (PAGE), and Mass Spectrometry (LC-MS).[10][11]
- Expected Result: A major peak on the chromatogram or a single major band on the gel, with a mass corresponding to the calculated molecular weight of the 3'-modified oligonucleotide.

# Chemical Synthesis Cycle (5' → 3' Direction)

The core of the automated synthesis is a four-step cycle that is repeated to add each monomer to the growing oligonucleotide chain.





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Caption: The four-step chemical cycle for 5' to 3' oligonucleotide synthesis.

- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the terminal base is removed with a mild acid, exposing a free 5'-hydroxyl group.[8]
- Coupling: The next reverse phosphoramidite monomer (which has a 3'-DMT group and a 5'-phosphoramidite) is activated and couples to the free 5'-hydroxyl group.[5]
- Capping: Any unreacted 5'-hydroxyl groups (failure sequences) are permanently blocked by acetylation to prevent them from participating in subsequent cycles.
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution, completing the cycle.[8]

# **Applications in Research and Drug Development**

Oligonucleotides with 3'-modifications are indispensable tools in modern molecular biology and medicine.

 Nuclease Resistance: The 3'-end of an oligonucleotide is particularly vulnerable to degradation by 3'-exonucleases.[12] Capping the 3'-end with modifications like an inverted



thymidine (a 3'-3' linkage) or phosphorothioate bonds can significantly prolong the half-life of the oligonucleotide in biological media.[13]

- Therapeutic Oligonucleotides (ASOs & siRNAs): In therapeutic applications, 3'-modifications
  can improve stability, modulate protein binding, and facilitate targeted delivery.[14][15] For
  example, conjugating a ligand like N-acetylgalactosamine (GalNAc) to the 3'-end can target
  the oligonucleotide to hepatocytes.
- Diagnostic Probes: Attaching fluorophores, quenchers, or biotin to the 3'-end is common for creating probes used in PCR, fluorescence in situ hybridization (FISH), and other diagnostic assays.[9] The reverse synthesis method is particularly advantageous for adding these oftenhydrophobic molecules cleanly and efficiently.[5]

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